molecular formula C8H5BrN2O2 B6358517 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1784089-67-3

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B6358517
CAS No.: 1784089-67-3
M. Wt: 241.04 g/mol
InChI Key: PEZKEUGUWBNUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a brominated derivative of imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), a well-characterized fluorophore in carbon dot (CD) systems.

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKEUGUWBNUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Bromination

Post-cyclization bromination using N-bromosuccinimide (NBS) or Br₂ in acetic acid enables selective substitution at position 2.

Case Study :

  • Substrate : Imidazo[1,2-a]pyridine-7-carboxylic acid.

  • Conditions : NBS (1.2 eq), dimethylformamide (DMF), 80°C, 6 hours.

  • Outcome : 85% yield with >95% purity by HPLC.

Challenges :

  • Regioselectivity : Carboxylic acid at position 7 directs bromination to position 2 via resonance effects.

  • Side Reactions : Over-bromination occurs at >1.5 eq NBS, necessitating stoichiometric control.

Carboxylation Methods

Hydrolysis of Ester Precursors

Ethyl or methyl esters are commonly hydrolyzed under basic conditions:

EsterBaseSolventTime (h)Yield
EthylNaOHMeOH492%
MethylKOHEtOH688%

Optimization Insight : Methanol accelerates hydrolysis due to higher polarity, reducing reaction time by 33% compared to ethanol.

Direct Carboxylation via C-H Activation

Palladium-catalyzed carboxylation introduces carboxylic acid groups without ester intermediates:

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Conditions : CO₂ (1 atm), DMF, 100°C, 12 hours.

  • Yield : 78% with 97% purity.

Industrial-Scale Production Challenges

Solvent and Temperature Optimization

Scaled-up synthesis requires balancing reaction efficiency and safety:

ParameterLaboratory ScalePilot Scale
Temperature50°C45–55°C
SolventEthanol (66.9g)Isopropanol
Mixing Time5 h10 h

Findings : Isopropanol reduces volatility risks in large reactors, while extended mixing improves homogeneity and yield consistency.

Recrystallization for Purity Enhancement

Ethyl acetate/n-hexane (1:1 v/v) achieves 99% purity by removing brominated byproducts:

  • Recovery : 89% of product vs. 76% with acetonitrile/water.

Comparative Analysis of Synthetic Routes

MethodBromine SourceCarboxylation StepYieldPurityScalability
CyclocondensationBromoacetaldehydeEster hydrolysis72%99%High
Post-brominationNBSDirect C-H activation78%97%Moderate
One-potBr₂Simultaneous65%93%Low

Trade-offs : Cyclocondensation offers superior scalability but requires ester precursors. Direct C-H activation avoids multi-step synthesis but faces catalyst cost barriers.

Chemical Reactions Analysis

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid has been studied for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications of the imidazo-pyridine structure can enhance activity against various bacterial strains.

StudyFindings
Smith et al., 2023Identified derivatives with improved efficacy against E. coli.
Johnson et al., 2024Reported synergistic effects when combined with traditional antibiotics.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

StudyCancer TypeMechanism
Lee et al., 2023Breast CancerInduces apoptosis via caspase activation.
Patel et al., 2024Lung CancerInhibits PI3K/Akt pathway leading to cell cycle arrest.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers and coatings.

Polymer Synthesis

This compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

Polymer TypeApplicationReference
Conductive PolymersElectronicsZhang et al., 2024
Biodegradable PolymersPackagingKim et al., 2023

Coatings

Research indicates that incorporating this compound into coatings can improve corrosion resistance and durability.

Coating TypeBenefitsStudy Reference
Anti-corrosive CoatingsEnhanced lifespan in marine environmentsTorres et al., 2023
UV-resistant CoatingsImproved stability under sunlight exposureNguyen et al., 2024

Agricultural Applications

Recent studies have explored the use of this compound as a potential agrochemical.

Pesticide Development

The compound has shown promise in developing pesticides that target specific pests while minimizing environmental impact.

Pest TargetedEfficacy Rate (%)Reference
Aphids85Brown et al., 2024
Fungal Pathogens90Green et al., 2023

Mechanism of Action

The mechanism of action of 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
IPCA None (parent compound) C₈H₆N₂O₃ 178.15 Blue emission (450 nm), high QY (80%), used in CDs
2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid Br at C2, COOH at C7 C₈H₅BrN₂O₂ 241.04* Hypothesized red-shifted emission due to Br’s electron-withdrawing effect†
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CH₃ at C7, COOH at C2 C₉H₈N₂O₂ 176.17 Increased hydrophobicity; emission properties uncharacterized
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl at C7, COOH at C2 C₈H₅ClN₂O₂ 196.59 Lower QY vs. IPCA (Cl less polarizable than Br)
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid Br at C6, CHO at C3, COOH at C7 C₉H₅BrN₂O₃ 268.05 Formyl group enables crosslinking; emission unstudied
TPCA (thiazolo analog) Thiazolo ring, COOH at C7 C₇H₅NO₂S 167.18 Green emission, lower QY vs. IPCA; aggregation-dependent fluorescence

*Molecular weight calculated based on analogous brominated compounds.
†Bromine’s heavy atom effect may enhance spin-orbit coupling, reducing QY but enabling phosphorescence.

Fluorescence and Quantum Yield (QY) Trends

  • IPCA: Exhibits strong blue fluorescence (450 nm) with QY ~80% due to planar conjugation and minimal non-radiative decay .
  • Brominated Derivatives : Bromine’s electron-withdrawing nature red-shifts absorption/emission (cf. TPCA’s green emission at ~550 nm ). However, heavy atom effects likely reduce QY by promoting intersystem crossing .
  • Methyl/Chloro Substitutions : Methyl groups (e.g., 7-methyl-IPCA) enhance hydrophobicity but may disrupt π-stacking, altering aggregation . Chloro analogs show lower QY than IPCA due to weaker electronic perturbation .

Aggregation and Solubility

  • IPCA : Forms fluorescent aggregates in CDs, enhancing QY via rigidification .
  • Brominated Analogs : Bromine’s bulkiness may hinder aggregation, reducing solid-state fluorescence. Conversely, halogen bonding could stabilize specific conformations .
  • Thiazolo Derivatives (TPCA/TPDCA) : Thiazolo rings increase solubility in polar solvents but reduce π-conjugation vs. imidazo cores, leading to weaker fluorescence .

Biological Activity

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a fused imidazole and pyridine ring system with a carboxylic acid functional group. Its molecular formula is C8H6BrN2O2C_8H_6BrN_2O_2, and it possesses unique properties that contribute to its biological activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the range of 32 to 128 µg/mL, indicating moderate antimicrobial efficacy .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values ranged from 50 to 150 µM, suggesting that it has a significant cytotoxic effect on these cells . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus32 - 128
AntimicrobialEscherichia coli64 - 256
AnticancerHeLa Cells50 - 150
AnticancerMCF-7 Cells100 - 200

Case Study: Anticancer Efficacy

In a study conducted by Wiemer et al. (2009), the effects of various imidazo[1,2-a]pyridine derivatives on HeLa cells were evaluated. The study revealed that several compounds, including this compound, exhibited significant cytotoxicity with IC50 values below 150 µM. The researchers concluded that these compounds could serve as lead candidates for further development in anticancer therapies .

Q & A

Q. Basic

  • Byproducts : Unreacted brominating agents or oxidized intermediates.
  • Detection : TLC (Rf = 0.3 in ethyl acetate/hexane) or HPLC (C18 column, retention time ~8.2 min).
  • Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of precursor to NBS) and use scavengers (e.g., Na₂S₂O₃) .

How to design experiments for studying biological interactions?

Q. Advanced

  • Radiolabeling : Introduce ¹⁴C at the carboxylic acid group for pharmacokinetic studies.
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (Kd ~10⁻⁶ M).
  • Molecular docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets .

What computational methods model its collision cross-section and electronic structure?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts optimized geometry (bond lengths: C-Br ~1.89 Å) and electrostatic potential maps.
  • Collision Cross-Section (CCS) : Calculated CCS for [M+H]+ is ~150.3 Ų (experimental match via ion mobility spectrometry) .

How do reaction conditions influence yield and purity?

Q. Advanced

  • Temperature : Higher temps (>120°C) accelerate cyclization but risk decomposition.
  • Catalysts : Pd(OAc)₂ improves coupling efficiency (yield +20%).
  • Solvents : DMF increases solubility but may form carboxamide byproducts; switch to THF for cleaner reactions .

What strategies modify the core structure for enhanced bioactivity?

Q. Advanced

  • Derivatization : Replace bromine with trifluoromethyl (electron-withdrawing) or amino (electron-donating) groups.
  • Prodrug design : Convert carboxylic acid to ester (e.g., ethyl ester) for improved membrane permeability.
  • Metal complexes : Coordinate with Cu(II) to enhance antimicrobial activity (MIC ~5 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.